molecular formula C13H16N2O2 B11491202 N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B11491202
M. Wt: 232.28 g/mol
InChI Key: KQQZSYBNSQPKFA-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the reduction of functional groups in the corresponding polyfunctional 2-oxindoles . Various boron hydrides are used for the reduction of nitrile groups in the presence of an amide . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Boron hydrides.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce different hydroxy derivatives.

Scientific Research Applications

N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide stands out due to its specific structure and the ability to induce apoptosis in cancer cells. Its unique interaction with molecular targets like the p53 protein makes it a promising candidate for further research and development in cancer therapy.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(2-oxo-1-propyl-3H-indol-3-yl)acetamide

InChI

InChI=1S/C13H16N2O2/c1-3-8-15-11-7-5-4-6-10(11)12(13(15)17)14-9(2)16/h4-7,12H,3,8H2,1-2H3,(H,14,16)

InChI Key

KQQZSYBNSQPKFA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)NC(=O)C

Origin of Product

United States

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